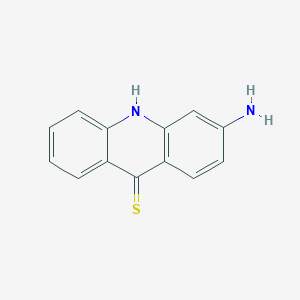

3-amino-10H-acridina-9-tiona

Descripción general

Descripción

NSC680434, también conocido como 3-aminotioa acridona, es un inhibidor selectivo de la cinasa dependiente de ciclina 4 (CDK4). Este compuesto ha mostrado efectos neuroprotectores y antitumorales significativos. Se utiliza principalmente en la investigación científica para estudiar enfermedades neurodegenerativas y el cáncer .

Aplicaciones Científicas De Investigación

NSC680434 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de las cinasas dependientes de ciclina y su papel en la regulación del ciclo celular.

Biología: El compuesto se utiliza para investigar los mecanismos de neuroprotección y apoptosis en células neuronales.

Medicina: NSC680434 se estudia por sus posibles efectos terapéuticos en el tratamiento de enfermedades neurodegenerativas y varios cánceres.

Mecanismo De Acción

NSC680434 ejerce sus efectos inhibiendo selectivamente la cinasa dependiente de ciclina 4 (CDK4). Esta inhibición interrumpe el ciclo celular, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. El compuesto también alivia la apoptosis inducida por ácido kaínico en neuronas granulares cerebelosas, lo que lo hace útil en el estudio de enfermedades neurodegenerativas .

Compuestos similares:

Tioacridona (NSC521164): Otro inhibidor selectivo de la cinasa dependiente de ciclina 4 con efectos antitumorales similares.

Oxindol: Un compuesto con efectos inhibidores sobre la cinasa dependiente de ciclina 4, aunque con diferentes propiedades estructurales.

Unicidad: NSC680434 es único debido a su alta selectividad para la cinasa dependiente de ciclina 4 y sus efectos neuroprotectores y antitumorales duales. Esto lo convierte en un compuesto valioso para la investigación tanto en cáncer como en enfermedades neurodegenerativas .

Análisis Bioquímico

Biochemical Properties

3-amino-10H-acridine-9-thione plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinase 4 (CDK4), where 3-amino-10H-acridine-9-thione acts as a selective inhibitor . This interaction is crucial as CDK4 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making 3-amino-10H-acridine-9-thione a potential candidate for cancer therapy.

Cellular Effects

The effects of 3-amino-10H-acridine-9-thione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK4 by 3-amino-10H-acridine-9-thione leads to the arrest of the cell cycle in the G1 phase, preventing cells from proliferating . This compound also affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 3-amino-10H-acridine-9-thione exerts its effects through several mechanisms. It binds to the active site of CDK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a crucial step in cell cycle progression. Additionally, 3-amino-10H-acridine-9-thione may interact with DNA, intercalating between base pairs and disrupting DNA replication and transcription processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-amino-10H-acridine-9-thione change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that 3-amino-10H-acridine-9-thione can have sustained effects on cellular function, including prolonged cell cycle arrest and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 3-amino-10H-acridine-9-thione vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK4 activity without causing significant toxicity . At higher doses, 3-amino-10H-acridine-9-thione may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

3-amino-10H-acridine-9-thione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of 3-amino-10H-acridine-9-thione, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound.

Transport and Distribution

Within cells and tissues, 3-amino-10H-acridine-9-thione is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, transporters and binding proteins may facilitate its uptake and distribution within specific cellular compartments . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 3-amino-10H-acridine-9-thione is critical for its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of 3-amino-10H-acridine-9-thione is essential for its role in modulating gene expression and cell cycle regulation.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de NSC680434 implica la reacción de 3-aminoacridona con tiourea en condiciones específicas. La reacción normalmente requiere un solvente como el etanol y se lleva a cabo a temperaturas elevadas para facilitar la formación de la estructura de tioacridona.

Métodos de producción industrial: Si bien los métodos detallados de producción industrial no están disponibles fácilmente, el proceso de síntesis se puede ampliar optimizando las condiciones de reacción, como la temperatura, la elección del solvente y el tiempo de reacción, para garantizar un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: NSC680434 principalmente sufre reacciones de sustitución debido a la presencia de los grupos amino y tio. Estas reacciones pueden ser facilitadas por varios reactivos y condiciones.

Reactivos y condiciones comunes:

Oxidación: NSC680434 puede sufrir reacciones de oxidación en presencia de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución pueden ser facilitadas utilizando agentes halogenantes o nucleófilos en condiciones apropiadas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o tioles .

Comparación Con Compuestos Similares

Thioacridone (NSC521164): Another selective inhibitor of cyclin-dependent kinase 4 with similar antitumor effects.

Oxindole: A compound with inhibitory effects on cyclin-dependent kinase 4, though with different structural properties.

Uniqueness: NSC680434 is unique due to its high selectivity for cyclin-dependent kinase 4 and its dual neuroprotective and antitumor effects. This makes it a valuable compound for research in both cancer and neurodegenerative diseases .

Actividad Biológica

3-Amino-10H-acridine-9-thione, also known as NSC680434, is a sulfur-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential applications in oncology and neurodegenerative diseases, particularly as a selective inhibitor of cyclin-dependent kinase 4 (CDK4). Its unique structure, characterized by an acridine core with amino and thione functional groups, contributes to its reactivity and biological significance.

The biological activity of 3-amino-10H-acridine-9-thione can be attributed to several mechanisms:

- Inhibition of CDK4 : The compound selectively inhibits CDK4, a key regulator of the cell cycle, leading to cell cycle arrest in the G1 phase and preventing uncontrolled cell proliferation. This mechanism positions it as a potential candidate for cancer therapeutics.

- DNA Intercalation : Similar to other acridine derivatives, 3-amino-10H-acridine-9-thione can intercalate into DNA. This interaction disrupts DNA replication and transcription processes, contributing to its cytotoxic effects on cancer cells.

- Modulation of Cellular Signaling : The compound influences various cellular processes by interacting with proteins involved in signaling pathways, which may enhance its therapeutic potential against different diseases .

Biological Activities

Research indicates that 3-amino-10H-acridine-9-thione exhibits a range of biological activities:

- Antitumor Activity : The compound has shown significant antitumor effects in various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising agent in cancer treatment .

- Neuroprotective Effects : Preliminary studies suggest that it may have protective effects against neurodegenerative diseases, potentially through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory responses.

- Antimicrobial Properties : Some studies have indicated potential antimicrobial activity, although this area requires further investigation to establish efficacy and mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-amino-10H-acridine-9-thione:

- Anticancer Studies : In vitro studies demonstrated that treatment with 3-amino-10H-acridine-9-thione resulted in significant inhibition of proliferation in various cancer cell lines. For instance, IC50 values against human breast cancer cells were reported at nanomolar concentrations, indicating potent anticancer activity .

- Mechanistic Studies : Research utilizing molecular docking simulations has elucidated the binding interactions between 3-amino-10H-acridine-9-thione and CDK4, providing insights into its inhibitory action at the molecular level. These findings support the development of this compound as a targeted therapeutic agent in oncology.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-amino-10H-acridine-9-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMSGVQQFOFVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394371 | |

| Record name | 3-amino-10H-acridine-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129821-08-5 | |

| Record name | 3-Aminothioacridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129821085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-9(10H)-thioacridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-10H-acridine-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.